IDH-305

Content Navigation

Researchers requiring strict IDH1-pathway isolation in neuro-oncology often encounter BBB impermeability of standard mIDH1 inhibitors. IDH-305 overcomes this with >200-fold mutant selectivity and robust CNS penetration.

- Achieves therapeutic brain concentrations, enabling orthotopic glioma models without artificial BBB disruption.

- IC50 ~27 nM against IDH1 R132H/C; 97-99% in vivo 2-HG suppression for epigenetic reversal studies.

- Validated solubility for combination therapy (e.g., with MDM2 inhibitors in iCCA).

CAS Number

Product Name

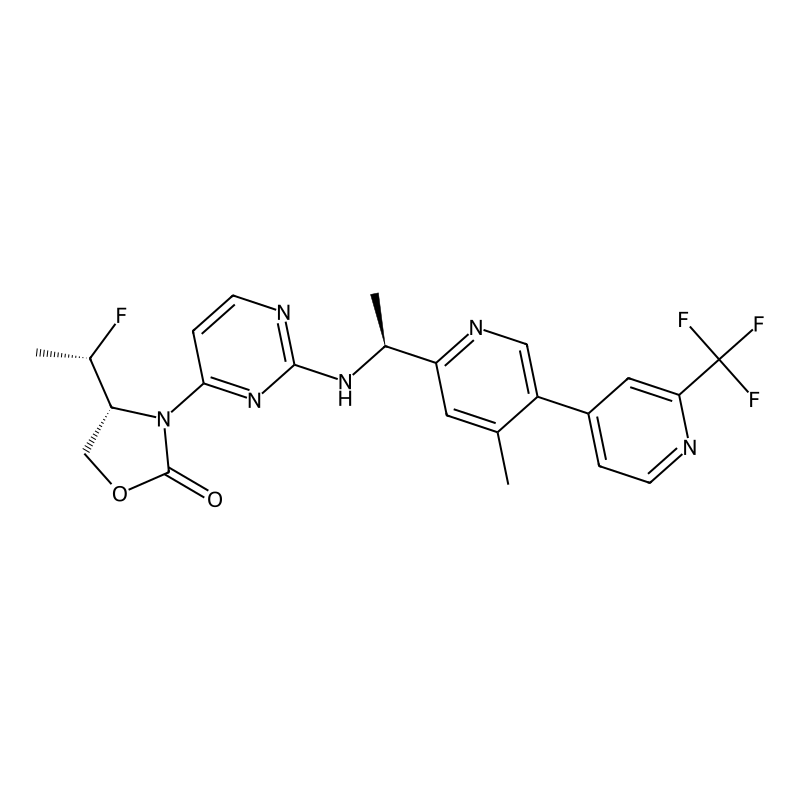

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Purity

Package Size

IDH-305 is an orally available, allosteric, and highly brain-penetrant small molecule inhibitor specifically targeting the R132 mutated forms of isocitrate dehydrogenase 1 (mIDH1). In procurement and material selection, IDH-305 is primarily sourced as a specialized neuro-oncology and metabolic research tool due to its >200-fold selectivity for mutant IDH1 over the wild-type enzyme . Unlike first-generation or pan-IDH inhibitors, IDH-305 is structurally optimized to cross the blood-brain barrier (BBB) while maintaining high potency (IC50 ~27-28 nM) against IDH1 R132H/C mutations. This makes it an essential benchmark compound for laboratories conducting in vivo orthotopic glioma xenograft studies, epigenetic rewiring assays, and selective D-2-hydroxyglutarate (2-HG) suppression models where off-target wild-type inhibition or poor CNS exposure would compromise data integrity.

Research Fit

Substituting IDH-305 with more commonly procured IDH1 inhibitors like Ivosidenib (AG-120) or dual inhibitors like Vorasidenib (AG-881) frequently leads to experimental failure in specific models. While Ivosidenib is the clinical standard for acute myeloid leukemia (AML), it exhibits notoriously low blood-brain barrier penetrance (approximately 4.1% in intact murine models), making it an unreliable substitute for neuro-oncology applications where therapeutic CNS concentrations are mandatory [1]. Conversely, substituting with a pan-mutant inhibitor like AG-881 introduces off-target IDH2 inhibition, confounding metabolic studies that require strict IDH1-pathway isolation. For procurement managers and researchers designing CNS-targeted or strictly IDH1-dependent in vivo assays, IDH-305 provides the necessary combination of BBB penetrance and strict isoform selectivity that mainstream alternatives lack.

Substitution Risk

Isoform Selectivity: Mutant vs. Wild-Type IDH1

IDH-305 demonstrates exceptional selectivity for mutant IDH1 isoforms over the wild-type enzyme. Quantitative assays show an IC50 of 27 nM for IDH1(R132H) and 28 nM for IDH1(R132C), compared to an IC50 of 6.14 µM for wild-type IDH1. This >200-fold selectivity margin ensures that normal cellular oxidative decarboxylation processes remain uninterrupted during targeted mutant inhibition.

| Evidence Dimension | Enzyme Inhibition (IC50) |

| Target Compound Data | 27-28 nM (Mutant IDH1 R132H/C) |

| Comparator Or Baseline | 6.14 µM (Wild-Type IDH1) |

| Quantified Difference | >200-fold selectivity for mutant over wild-type |

| Conditions | In vitro biochemical IC50 assays |

Procuring a highly selective inhibitor prevents the confounding toxicity and metabolic disruption associated with wild-type IDH1 inhibition in complex cellular or animal models.

Ivosidenib: IC50 12 nM (mutant), binds WT Kd 416 nM

GSK321: IC50 4.6 nM (mutant), 46 nM (WT) — 10-fold

Blood-Brain Barrier (BBB) Penetrance for Neuro-Oncology Models

A critical differentiator for IDH-305 is its structural optimization for CNS exposure. Standard IDH1 inhibitors like Ivosidenib (AG-120) demonstrate poor BBB penetrance, achieving only ~4.1% exposure in intact murine models [1]. In contrast, IDH-305 is explicitly designed as a brain-penetrant molecule, achieving therapeutic concentrations in the CNS sufficient to drive profound pharmacodynamic responses in orthotopic glioma models.

| Evidence Dimension | CNS Exposure / BBB Penetrance |

| Target Compound Data | High penetrance; therapeutic CNS levels achieved |

| Comparator Or Baseline | Ivosidenib (AG-120): ~4.1% penetrance in intact BBB |

| Quantified Difference | IDH-305 overcomes the <5% BBB exclusion limit of standard AML-focused inhibitors |

| Conditions | In vivo intact murine BBB models |

For neuro-oncology researchers, selecting IDH-305 prevents the false-negative in vivo efficacy results caused by the poor brain penetrance of mainstream AML-targeted IDH1 inhibitors.

In Vivo Pharmacodynamic Efficacy (2-HG Suppression)

IDH-305 provides highly reproducible suppression of the oncometabolite D-2-hydroxyglutarate (2-HG) in vivo. In patient-derived xenograft (PDX) models harboring IDH1 mutations, oral administration of IDH-305 at 300 mg/kg resulted in a 97-99% reduction in 2-HG levels, correlating with a 32% partial tumor regression . This profound target engagement establishes it as a reliable positive control for epigenetic reversal studies.

| Evidence Dimension | In vivo 2-HG reduction |

| Target Compound Data | 97-99% reduction at 300 mg/kg |

| Comparator Or Baseline | Vehicle control (0% reduction) |

| Quantified Difference | Near-complete abrogation of oncometabolite production |

| Conditions | IDH1 mutant PDX model, 300 mg/kg p.o. dosing |

Buyers require compounds with validated, near-complete in vivo target engagement to ensure that downstream phenotypic changes are genuinely driven by 2-HG depletion.

Preclinical Formulation Compatibility and Processability

Unlike early-generation lipophilic IDH inhibitors that suffer from poor solubility and complex clearance kinetics, IDH-305 demonstrates excellent preclinical processability. It readily forms a clear solution at ≥ 2.5 mg/mL (5.10 mM) using standard laboratory vehicle systems, such as 10% DMSO followed by 90% corn oil, or a PEG300/Tween-80/Saline mixture .

| Evidence Dimension | Vehicle Solubility |

| Target Compound Data | ≥ 2.5 mg/mL clear solution |

| Comparator Or Baseline | Early-generation inhibitors (suspension-prone) |

| Quantified Difference | Guaranteed clear solution at 5.10 mM in standard lipid/co-solvent vehicles |

| Conditions | 10% DMSO / 90% Corn Oil or PEG300/Tween-80 formulation protocols |

Reliable solubility in standard, low-toxicity vehicles ensures reproducible dosing and minimizes variability in animal pharmacokinetics, reducing wasted animal cohorts.

Orthotopic Glioma Xenograft Models

Due to its superior blood-brain barrier penetrance compared to Ivosidenib, IDH-305 is the preferred procurement choice for establishing and treating orthotopic IDH1-mutant glioma models. It allows researchers to achieve therapeutic CNS concentrations without utilizing artificial BBB-disruption techniques [1].

Selective IDH1 Metabolic Rewiring Assays

With >200-fold selectivity for mutant IDH1 over wild-type and no cross-reactivity with IDH2, IDH-305 is ideal for in vitro assays designed to isolate IDH1-specific metabolic dependencies. It is superior to pan-inhibitors like Vorasidenib when precise deconvolution of the IDH1 vs. IDH2 pathways is required .

Epigenetic Reversal and Differentiation Studies

Because IDH-305 achieves 97-99% in vivo suppression of 2-HG, it is highly suited for studies tracking the reversal of DNA and histone hypermethylation (e.g., H3K4 methylation). Its profound target engagement provides a reliable baseline for evaluating cellular differentiation in mutant solid tumors and leukemias .

Preclinical Combination Therapy Screening

IDH-305's validated solubility in standard vehicles (e.g., DMSO/Corn oil) makes it highly processable for combination therapy trials. It is frequently procured to test synergistic effects with other targeted agents, such as MDM2 inhibitors, in IDH1-mutant intrahepatic cholangiocarcinoma (iCCA) models [2].

Application Selection Guide

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Wikipedia

Explore Compound Types